5-Fluoro-2-isopropoxyphenol

Beschreibung

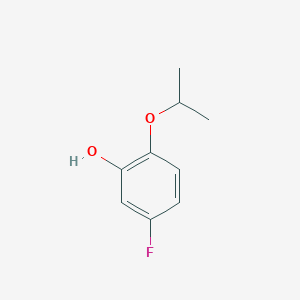

5-Fluoro-2-isopropoxyphenol is an organic compound with the molecular formula C9H11FO2. It is characterized by the presence of a fluorine atom, an isopropoxy group, and a phenol group. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Eigenschaften

Molekularformel |

C9H11FO2 |

|---|---|

Molekulargewicht |

170.18 g/mol |

IUPAC-Name |

5-fluoro-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H11FO2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,11H,1-2H3 |

InChI-Schlüssel |

KYAQUFPQYVVZEE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=C(C=C(C=C1)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Fluoro-2-isopropoxyphenol can be synthesized through different chemical reaction pathways, including fluorination reactions and nucleophilic substitution reactions . One common method involves the reaction of 5-fluoro-2-nitrophenol with isopropyl alcohol in the presence of a base to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-isopropoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-isopropoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and drug development.

Industry: Employed in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism by which 5-Fluoro-2-isopropoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluoro-4′-methoxybenzophenone

- 2-Fluoro-4-methylphenol

- 3-Fluoro-1-propanol

Uniqueness

5-Fluoro-2-isopropoxyphenol is unique due to its specific combination of a fluorine atom, an isopropoxy group, and a phenol group. This combination imparts distinct chemical properties that make it valuable in various applications .

Biologische Aktivität

5-Fluoro-2-isopropoxyphenol is an organic compound characterized by a phenolic structure with an isopropoxy group and a fluorine atom attached to the aromatic ring. Its molecular formula is C11H13F O2, and it features a hydroxyl group (-OH) which imparts typical phenolic properties. The presence of the fluorine atom enhances its chemical reactivity, making it a subject of interest in various fields including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit or modulate the activity of enzymes involved in critical biological processes, similar to other phenolic compounds which have shown enzyme inhibitory properties.

- Receptor Interaction : The compound could interact with cellular receptors, influencing signal transduction pathways that are crucial for various cellular functions.

- Gene Expression Modulation : It may affect the expression of genes related to inflammation, cell proliferation, and apoptosis, which are essential in therapeutic contexts.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of phenolic compounds, including those structurally similar to this compound. For instance, certain phenolic compounds have been shown to inhibit the activity of viral proteases critical for viral replication. Specifically, research indicates that phenolic compounds can bind to the papain-like protease (PLpro) of SARS-CoV-2, preventing essential interactions necessary for viral evasion of host immune responses .

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of related phenolic compounds suggest that this compound may exhibit varying degrees of toxicity depending on concentration and exposure duration. Research using established fish cell lines has provided insights into the biocidal properties of similar compounds, indicating potential environmental implications .

Study on Phenolic Compounds

A significant study focused on the antiviral effects of natural phenolic compounds found that certain derivatives could inhibit viral replication effectively without cytotoxic effects at non-toxic concentrations. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as an antiviral agent .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound and its analogs:

| Compound Name | Structure Features | Unique Properties | Biological Activity |

|---|---|---|---|

| This compound | Fluorine at position 5 | Enhanced reactivity due to fluorine | Potential enzyme inhibitor |

| 3-Bromo-5-fluoro-2-isopropoxyphenol | Bromine instead of hydroxyl | Different reactivity profile | Antiviral activity in preliminary studies |

| 4-Fluoro-2-isopropoxyphenol | Fluorine at para position | May exhibit different biological effects | Moderate cytotoxicity observed |

| 5-Chloro-2-isopropoxyphenol | Chlorine instead of fluorine | Different electronic properties | Limited data on biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.